n-((2-Chloropyridin-3-yl)methyl)propan-2-amine oxalate
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Overview
Description
n-((2-Chloropyridin-3-yl)methyl)propan-2-amine oxalate: is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure composed of five carbon atoms and one nitrogen atom. The presence of a chlorine atom at the 2-position of the pyridine ring and the oxalate salt form makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((2-Chloropyridin-3-yl)methyl)propan-2-amine oxalate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloropyridine with a suitable alkylating agent to form the intermediate 2-chloropyridin-3-ylmethyl chloride.
Amination: The intermediate is then reacted with isopropylamine under controlled conditions to form n-((2-Chloropyridin-3-yl)methyl)propan-2-amine.
Salt Formation: Finally, the amine compound is treated with oxalic acid to form the oxalate salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
n-((2-Chloropyridin-3-yl)methyl)propan-2-amine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
n-((2-Chloropyridin-3-yl)methyl)propan-2-amine oxalate has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may serve as a ligand in biochemical studies, helping to elucidate the binding interactions with various biological targets.
Industry: The compound can be used in the production of specialty chemicals, including intermediates for dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of n-((2-Chloropyridin-3-yl)methyl)propan-2-amine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the amine group allows the compound to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler compound with a similar pyridine ring structure but lacking the amine and oxalate groups.
n-((2-Bromopyridin-3-yl)methyl)propan-2-amine oxalate: A bromine-substituted analog with potentially different reactivity and biological activity.
n-((2-Chloropyridin-3-yl)methyl)butan-2-amine oxalate: A compound with a longer alkyl chain, which may affect its physical and chemical properties.
Uniqueness
n-((2-Chloropyridin-3-yl)methyl)propan-2-amine oxalate is unique due to the specific combination of the chlorine-substituted pyridine ring, the amine group, and the oxalate salt form. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]propan-2-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2.C2H2O4/c1-7(2)12-6-8-4-3-5-11-9(8)10;3-1(4)2(5)6/h3-5,7,12H,6H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKWYNRVFXWEPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(N=CC=C1)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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